molecular formula C6H8N2 B128992 1-N,1-N,4-N,4-N,2,3,5,6-octadeuteriobenzene-1,4-diamine CAS No. 153200-73-8

1-N,1-N,4-N,4-N,2,3,5,6-octadeuteriobenzene-1,4-diamine

Cat. No. B128992
M. Wt: 116.19 g/mol
InChI Key: CBCKQZAAMUWICA-GCJHLHDMSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves the strategic functionalization of aromatic systems. In the case of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, the process began with an aromatic nucleophilic substitution where lithium dimesitylphosphide was reacted with hexafluorobenzene. This reaction highlights the utility of nucleophilic substitution in introducing phosphino groups into a fluorinated benzene ring . Although the provided data does not directly discuss the synthesis of "1-N,1-N,4-N,4-N,2,3,5,6-octadeuteriobenzene-1,4-diamine," the methodologies used in the synthesis of related compounds suggest that similar strategies could be employed, such as the use of isotopically labeled reagents to introduce deuterium atoms into the benzene ring.

Molecular Structure Analysis

The molecular structure of aromatic compounds with substituents can reveal interesting features about their electronic and steric properties. For instance, the molecular structures of the synthesized compounds in the first paper were confirmed by spectroscopic methods, including 19F NMR, which indicated crowded structures due to the bulky dimesitylphosphino groups . X-ray crystallography provided further insights, revealing large bond angles around the phosphorus atoms, which is indicative of steric hindrance. These findings could be extrapolated to the analysis of "1-N,1-N,4-N,4-N,2,3,5,6-octadeuteriobenzene-1,4-diamine," suggesting that the presence of deuterium atoms might similarly affect the molecule's geometry and electronic distribution.

Chemical Reactions Analysis

The reactivity of the synthesized compounds can be influenced by the presence of substituents on the aromatic ring. For example, the oxidation and methylation of the phosphorus atoms in the synthesized tetrafluorobenzene derivative led to the formation of bis(phosphoryl)benzene and bis(phosphonio)benzene derivatives . These reactions demonstrate the potential for further functionalization of the aromatic ring. In the context of "1-N,1-N,4-N,4-N,2,3,5,6-octadeuteriobenzene-1,4-diamine," the presence of deuterium might affect the rate and selectivity of chemical reactions due to the kinetic isotope effect, where the stronger C-D bonds compared to C-H bonds could influence the molecule's reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of aromatic compounds are greatly influenced by their substituents. The fluorinated and phosphinated derivatives discussed in the first paper likely exhibit unique electrochemical properties, as suggested by the electrochemical measurements performed . These properties include redox behavior, which can be crucial for applications in materials science and catalysis. For "1-N,1-N,4-N,4-N,2,3,5,6-octadeuteriobenzene-1,4-diamine," the deuterium substitution could impact its physical properties, such as boiling point and density, as well as its chemical properties, like acidity and basicity of the amine groups.

Relevant Case Studies

While the provided data does not include case studies directly related to "1-N,1-N,4-N,4-N,2,3,5,6-octadeuteriobenzene-1,4-diamine," the second paper discusses the synthesis of N,N'-bisbenzylidenebenzene-1,4-diamine derivatives as SIRT2 inhibitors . This indicates that structurally similar compounds can have significant biological activity and potential therapeutic applications. The design of these inhibitors was based on molecular modeling and virtual screening, which could also be applied to the study of "1-N,1-N,4-N,4-N,2,3,5,6-octadeuteriobenzene-1,4-diamine" to predict its biological activity or to design new derivatives with improved properties.

Scientific Research Applications

1. Chemical Reactions and Product Formation

The SNAr reaction of diamines, including structures related to 1-N,1-N,4-N,4-N,2,3,5,6-octadeuteriobenzene-1,4-diamine, has been studied extensively. For example, the reaction of 2,3,5,6-tetrachloronitrobenzene with various diamines under high pressure results in the formation of unique cyclization products through substitution reactions (Ibata, Zou, & Demura, 1995).

2. Synthesis of Novel Compounds and Spectral Investigations

The synthesis of new compounds involving diamines has led to the discovery of spiro-cyclic and crypta-phosphazene derivatives. These compounds are characterized by various analytical techniques, offering insights into their structural and chemical properties (Ilter et al., 2004).

3. Polymer Science and Material Engineering

Diamines are pivotal in the synthesis of polymers. For instance, they are used in creating polyimides with exceptional solubility and thermal stability, beneficial for high-performance materials (Ghaemy & Alizadeh, 2009). Similarly, in the synthesis of aromatic polyamides, diamines play a crucial role in determining the thermal and mechanical properties of the resulting polymers (Sakaguchi & Harris, 1992).

4. Corrosion Inhibition

Diamines, including similar structures to 1-N,1-N,4-N,4-N,2,3,5,6-octadeuteriobenzene-1,4-diamine, have been researched for their role in corrosion inhibition. These compounds demonstrate potential in protecting metals against corrosion, making them valuable in industrial applications (Singh & Quraishi, 2016).

properties

IUPAC Name

1-N,1-N,4-N,4-N,2,3,5,6-octadeuteriobenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c7-5-1-2-6(8)4-3-5/h1-4H,7-8H2/i1D,2D,3D,4D/hD4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCKQZAAMUWICA-GCJHLHDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N([2H])[2H])[2H])[2H])N([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583998
Record name (~2~H_4_)Benzene-1,4-(~2~H_4_)diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Benzenediamine-d8

CAS RN

153200-73-8
Record name (~2~H_4_)Benzene-1,4-(~2~H_4_)diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 153200-73-8
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